4a-Hydroxy-5-methyltetrahydrofolic acid
Overview
Description
4a-Hydroxy-5-methyltetrahydrofolic acid is a derivative of folic acid, specifically an impurity of Levomefolic Acid. It is a coenzymated form of folic acid, which plays a crucial role in various cellular processes, including DNA reproduction, the cysteine cycle, and the regulation of homocysteine levels .
Preparation Methods
The synthesis of 4a-Hydroxy-5-methyltetrahydrofolic acid involves the autoxidation of 5-Methyl-5,6,7,8-tetrahydrofolic acid. This process has been studied using kinetic methods and product analysis, yielding two major products: 5-methyl-5,6-dihydrofolic acid and 4a-hydroxy-5-methyl-4a,5,6,7-tetrahydrofolic acid . Industrial production methods for this compound are not widely documented, but it is typically synthesized in laboratory settings for research purposes.
Chemical Reactions Analysis
4a-Hydroxy-5-methyltetrahydrofolic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other folate derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4a-Hydroxy-5-methyltetrahydrofolic acid has several scientific research applications:
Chemistry: It is used as a reference compound in the study of folate metabolism and related biochemical pathways.
Biology: The compound is studied for its role in cellular processes, including DNA synthesis and repair.
Industry: The compound is used in the development of pharmaceuticals and nutritional supplements.
Mechanism of Action
The mechanism of action of 4a-Hydroxy-5-methyltetrahydrofolic acid involves its role as a coenzyme in various biochemical reactions. It acts on molecular targets such as enzymes involved in the folate cycle, facilitating the transfer of one-carbon units necessary for DNA synthesis and repair. The compound also plays a role in the regulation of homocysteine levels, which is crucial for cardiovascular health .
Comparison with Similar Compounds
4a-Hydroxy-5-methyltetrahydrofolic acid is unique compared to other folate derivatives due to its specific structure and function. Similar compounds include:
Levomefolic Acid: The active form of folic acid used at the cellular level.
5-Methyl-5,6,7,8-tetrahydrofolic acid: A precursor in the synthesis of this compound.
5-Methyl-5,6-dihydrofolic acid: Another product formed during the autoxidation of 5-Methyl-5,6,7,8-tetrahydrofolic acid.
These compounds share similar roles in folate metabolism but differ in their specific chemical structures and functions.
Properties
IUPAC Name |
(2S)-2-[[4-[(2-amino-4a-hydroxy-5-methyl-4-oxo-6,7-dihydro-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N7O7/c1-27-12(9-23-17-20(27,34)18(33)26-19(21)25-17)8-22-11-4-2-10(3-5-11)15(30)24-13(16(31)32)6-7-14(28)29/h2-5,12-13,22,34H,6-9H2,1H3,(H,24,30)(H,28,29)(H,31,32)(H3,21,23,25,26,33)/t12?,13-,20?/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJGYABXPRIKIEP-BTTAGBNVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CN=C2C1(C(=O)NC(=N2)N)O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(CN=C2C1(C(=O)NC(=N2)N)O)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N7O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20954773 | |
Record name | N-(4-{[(4,4a-Dihydroxy-2-imino-5-methyl-1,2,4a,5,6,7-hexahydropteridin-6-yl)methyl]amino}benzoyl)glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20954773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33157-07-2 | |
Record name | 4a-Hydroxy-5-methyltetrahydrofolic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033157072 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(4-{[(4,4a-Dihydroxy-2-imino-5-methyl-1,2,4a,5,6,7-hexahydropteridin-6-yl)methyl]amino}benzoyl)glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20954773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-.ALPHA.-HYDROXY-5-METHYLTETRAHYDROFOLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2E16WTX62 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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